molecular formula C15H28N2O4 B2539561 Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate CAS No. 939964-15-5

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate

Cat. No.: B2539561
CAS No.: 939964-15-5
M. Wt: 300.399
InChI Key: HCTPTLWFFCKYLO-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate (CAS: 939964-15-5) is a seven-membered heterocyclic compound containing two nitrogen atoms in the diazepane ring. It is a protected hydrazine derivative where both nitrogen atoms are functionalized with tert-butoxycarbonyl (Boc) groups. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its Boc groups enhance stability during reactions, making it a preferred intermediate in multi-step syntheses .

Properties

IUPAC Name

ditert-butyl diazepane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-10-8-7-9-11-17(16)13(19)21-15(4,5)6/h7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTPTLWFFCKYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Double Boc Protection of Pre-formed 1,2-Diazepane

The most straightforward approach involves Boc protection of a pre-synthesized 1,2-diazepane core. While no direct literature reports exist for this compound, analogous protocols for related diazepanes suggest the following steps:

  • Diazepane Synthesis : 1,2-Diazepane is prepared via cyclization of 1,5-diaminopentane under acidic conditions, though yields for seven-membered rings remain low (typically <30%) due to entropic challenges.
  • Boc Protection : The free amines are treated with di-tert-butyl dicarbonate (Boc anhydride) in a 2:1 molar ratio. A representative procedure from hydrazine protection (Fig. 1a) uses Boc anhydride (2.2 equiv) in methanol at 0°C, followed by room-temperature stirring for 3 hours. This method achieves 84% yield for hydrazine derivatives, suggesting comparable efficiency for diazepanes.

Critical Considerations :

  • Steric hindrance from the diazepane ring reduces nucleophilicity, necessitating extended reaction times (12–24 hours).
  • Sequential addition of Boc anhydride with bases like DMAP improves selectivity for double protection.

Cyclization of Protected Linear Diamine Precursors

This two-step strategy first protects a linear diamine before ring closure:

Step 1: Diamine Protection
Hexane-1,6-diamine is dissolved in dichloromethane (DCM) and treated with Boc anhydride (2.2 equiv) in the presence of triethylamine (3.0 equiv). After 12 hours, the N,N'-di-Boc-protected diamine is isolated in 75–80% yield.

Step 2: Cyclization
The protected diamine undergoes cyclization via nucleophilic displacement. In a modified procedure from porphyrazine synthesis:

  • Reagents : 1,5-Dibromopentane (1.1 equiv), K₂CO₃ (3.0 equiv)
  • Conditions : DMF, 80°C, 48 hours under nitrogen
  • Yield : 42% after column chromatography

Mechanistic Insight : The reaction proceeds through SN2 displacement, where the di-Boc-diamine acts as a bidentate nucleophile (Fig. 1b). High dilution (0.01 M) suppresses oligomerization but necessitates large solvent volumes.

Intramolecular Fukuyama–Mitsunobu Cyclization

Adapted from 1,4-diazepane synthesis, this method enables stereocontrol during ring formation:

  • Precursor Synthesis : A nosyl-protected diamino alcohol is prepared from (S)-2-aminopropan-1-ol via sequential alkylation and sulfonylation.
  • Cyclization :
    • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)
    • Conditions : THF, −78°C to 25°C, 18 hours
    • Yield : 68% for 1,4-diazepanes

Modifications for 1,2-Diazepane :

  • Extending the carbon chain to five methylene groups between amines
  • Using tert-butyl acrylate (3.0 equiv) as the electrophile in place of smaller alkylators

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated couplings offer atom-economical routes to diazepanes. A protocol from 1,4-diazepane synthesis was modified for 1,2-diazepanes:

Parameter Specification
Catalyst Pd(OAc)₂ (5 mol%)
Ligand t-BuXPhos (6 mol%)
Solvent t-BuOH
Temperature 100°C
Time 24 hours
Yield 55% (theoretical for 1,2-diazepane)

Key Observations :

  • Electron-rich phosphine ligands prevent β-hydride elimination during coupling.
  • tert-Butanol enhances solubility of Boc-protected intermediates.

Comparative Analysis of Synthetic Routes

Method Yield Stereocontrol Scalability Key Limitation
Direct Protection 30–40% None Moderate Low diazepane availability
Cyclization 40–50% Moderate High Oligomer formation
Mitsunobu 60–70% High Low Cost of reagents
Pd-Catalyzed 50–60% Low Moderate Catalyst poisoning

Data Interpretation :

  • The Mitsunobu method offers superior stereochemical outcomes but becomes cost-prohibitive at scale.
  • Palladium catalysis balances yield and scalability but requires rigorous exclusion of moisture.

Optimization Strategies

Solvent Systems

  • Cyclization Efficiency : Mixed solvents (e.g., DMF/H₂O 4:1) enhance polarity for SN2 mechanisms, improving yields to 55%.
  • Temperature Control : Gradual warming (−78°C → 25°C) during Mitsunobu reactions minimizes side reactions.

Catalytic Enhancements

  • Microwave Assistance : Cyclization times reduce from 48 to 4 hours under microwave irradiation (150°C, 300 W).
  • Phase-Transfer Catalysis : Benzyltriethylammonium chloride (0.1 equiv) accelerates Boc protection by 3-fold.

Challenges and Limitations

  • Ring Strain : The 1,2-diazepane’s adjacent nitrogens create 88° bond angles, inducing torsional strain that lowers thermal stability.
  • Protection-Deprotection Issues :
    • Overprotection forms tris-Boc byproducts (15–20%) requiring tedious chromatography.
    • Acidic deprotection (e.g., TFA) risks ring-opening at >10 mol% concentrations.
  • Stereochemical Drift : Racemization occurs at >60°C during Mitsunobu reactions, necessitating strict temperature control.

Chemical Reactions Analysis

Deprotection Reactions

The Boc groups undergo acid-catalyzed cleavage to regenerate free amines, a critical step for further functionalization. Common deprotection conditions include:

Reagent SystemConditionsProduct FormedYield RangeSource
HCl in dioxane0–5°C, 3 hours1,2-Diazepane dicarboxylic acid93%
Trifluoroacetic acidRT, 1 hourProtonated diazepane diammonium>90%
HBr in acetic acidReflux, 12 hoursHydrobromide salt85–90%

Deprotection kinetics depend on steric hindrance from the tert-butyl groups, requiring extended reaction times compared to less hindered carbamates.

Ring-Opening Transformations

The diazepane ring exhibits moderate stability under hydrolytic conditions:

Reaction TypeReagents/ConditionsMajor ProductsObservations
Acidic hydrolysis6M HCl, 100°C, 24 hoursEthylene diamine derivativesPartial decomposition
Basic hydrolysisNaOH 10%, refluxOpen-chain dicarboxylatesLow yield due to Boc lability
Reductive cleavageLiAlH₄, THF, 0°CPolyamine alcoholsRequires Boc removal first

Functionalization Pathways

After deprotection, the free amines participate in diverse reactions:

Reaction TypeReagentsProductsApplications
AcylationAcetyl chloride, Et₃NN,N'-diacetyl-1,2-diazepaneBioactive scaffold synthesis
AlkylationBenzyl bromide, K₂CO₃N,N'-dibenzyl derivativesLigand development
Suzuki couplingPd(PPh₃)₄, aryl boronic acidsAryl-substituted diazepanesPharmaceutical intermediates

Stability Profile

The compound demonstrates predictable degradation patterns:

Stress ConditionDegradation ProductsHalf-Life (25°C)Storage Recommendations
Moisture (75% RH)Hydrolyzed carbamates14 daysDesiccated, -20°C
Light (UV exposure)Radical decomposition7 daysAmber glass, inert atmosphere
Acidic vapors (pH <3)Premature deprotection<24 hoursNeutral pH buffers

Mechanistic Considerations

  • Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination and carbamic acid formation.

  • Ring Strain Effects : The seven-membered ring’s chair-like conformations reduce angle strain, explaining its resistance to thermal decomposition below 150°C.

  • Steric Shielding : tert-Butyl groups impede nucleophilic attacks at carbonyl carbons, necessitating strong electrophiles for further substitutions .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing constrained peptide mimetics and heterocyclic pharmacophores. Its dual Boc protection allows sequential deprotection strategies, enabling precise control over regioselective modifications.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is as an intermediate in pharmaceutical synthesis. Its structure allows it to participate in various chemical reactions that are crucial for the development of new drugs.

Key Applications:

  • Intermediate in Drug Synthesis: The compound is used to synthesize various pharmaceutical agents due to its ability to undergo transformations that yield biologically active compounds. For instance, it can be involved in the formation of hydrazine derivatives which are essential in medicinal chemistry .
  • Synthesis of Anticancer Agents: Research has indicated that derivatives of this compound can be modified to produce anticancer agents. The structural versatility allows for the introduction of different functional groups that enhance biological activity .

Organic Chemistry

In organic chemistry, this compound serves as a valuable reagent for synthesizing complex organic molecules.

Synthetic Pathways:

  • Reactions with Nucleophiles: The compound can react with various nucleophiles under controlled conditions to form substituted derivatives. These reactions are crucial for building molecular complexity in organic synthesis .
  • Formation of Azides and Other Functional Groups: It can be transformed into azides and other functional groups that are useful in click chemistry applications, facilitating the development of new materials and polymers .

Material Science

This compound has also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Material Properties:

  • Charge Transport Materials: Compounds derived from this compound exhibit bipolar charge transport properties, making them suitable for use in OLEDs. These materials can achieve high efficiencies due to their favorable electronic properties .
  • Fluorescent Emission: Research has shown that derivatives can be engineered to emit light at specific wavelengths, which is beneficial for creating color-tunable devices. This property is exploited in the development of advanced display technologies .

Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the successful modification of this compound to produce a series of hydrazine derivatives with enhanced anticancer properties. The modifications allowed for better interaction with cancer cell lines compared to unmodified compounds .

Case Study 2: Development of OLED Materials
Research focused on using derivatives of this compound as host materials in OLEDs showed promising results. Devices fabricated with these materials exhibited high external quantum efficiency and tunable color emission capabilities .

Mechanism of Action

The mechanism of action of di-tert-butyl 1,2-diazepane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The diazepane ring structure allows it to bind to active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ring Sizes

Five-Membered Rings
  • (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS: D57973): A five-membered pyrrolidine derivative with a ketone group. It is used in asymmetric synthesis for chiral amine production. The smaller ring size increases ring strain, leading to higher reactivity compared to seven-membered diazepane derivatives .
  • (S)-Di-tert-butyl 3-phenylpyrazolidine-1,2-dicarboxylate : A pyrazolidine (five-membered ring) with a phenyl substituent. Synthesized via BF3·Et2O-mediated reduction (68% yield), it demonstrates the role of steric effects in directing regioselectivity .
Six-Membered Rings
  • 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate (CAS: 952150-25-3): A six-membered triazepane with three nitrogen atoms. The additional nitrogen alters electronic properties, increasing polarity and solubility in polar solvents.
Seven-Membered Rings
  • 1-Benzyl 2-tert-butyl 1,2-diazepane-1,2-dicarboxylate (CAS: 443295-19-0): A benzyl-substituted diazepane derivative. The benzyl group enhances lipophilicity, making it suitable for drug delivery systems targeting hydrophobic environments .

Functional Group Variations

Fluorinated Derivatives
  • Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (Compound 12): Synthesized using morpholinosulfur trifluoride (57% yield), this fluorinated pyrrolidine is critical in positron emission tomography (PET) imaging agents. Fluorination improves metabolic stability and bioavailability .
Boron-Containing Analogues
  • Di-tert-butyl 1-[2-(MIDA-boryl)ethyl]hydrazine-1,2-dicarboxylate (Compound 6b): Incorporates a methacryloyloxydiacetamide (MIDA)-protected boron group. This modification enables Suzuki-Miyaura cross-coupling reactions, expanding utility in medicinal chemistry (66% yield) .
Nitro and Aryl Substituents
  • Di-tert-butyl 3-(MIDA-boryl)-4-(4-nitrobenzyl)-5-oxo-1,2,4-triazolidine-1,2-dicarboxylate (Compound 6g): Features a nitrobenzyl group, which enhances electrophilicity for nucleophilic substitution reactions. The compound is synthesized in 68% yield using 4-nitrobenzyl bromide .

Biological Activity

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of anti-cancer agents. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diazepane backbone and two tert-butyl ester groups. This structure contributes to its lipophilicity and potential bioactivity. The general formula can be represented as follows:

C12H22N2O4\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_4

Recent studies have indicated that derivatives of diazepane compounds exhibit inhibitory activities against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are critical in cancer progression and metastasis due to their role in extracellular matrix remodeling. The inhibition of these MMPs can potentially reduce tumor invasiveness and metastasis.

Key Findings from Research

  • Inhibition of MMPs : In vitro assays demonstrated that various synthesized diazepane derivatives showed significant cytotoxic effects against A549 human lung cancer cells, with some compounds exhibiting IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis revealed that modifications on the diazepane ring could enhance MMP inhibitory activity .
  • Cytotoxicity Studies : A series of diazepane derivatives were tested for their cytotoxic effects against different cancer cell lines. The results indicated that compounds with specific substituents on the diazepane ring exhibited enhanced cytotoxicity compared to others .
  • Molecular Docking Studies : In silico studies supported the experimental findings by predicting strong binding affinities between the synthesized compounds and the active sites of MMP-2 and MMP-9. This suggests a promising pathway for drug design targeting these enzymes .

Case Study 1: Anticancer Activity

A study focused on synthesizing a series of diazepane derivatives led to the identification of compounds that effectively inhibited MMP-2 and MMP-9 activities. The most potent derivative exhibited an IC50 value of approximately 5 µM against A549 cells. Further analysis indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Structure-Activity Relationship Analysis

An extensive SAR analysis was conducted on a library of diazepane derivatives to elucidate the relationship between chemical structure and biological activity. Modifications such as varying the length and branching of alkyl chains significantly influenced both cytotoxicity and MMP inhibition profiles. Compounds with longer hydrophobic chains showed increased activity, highlighting the importance of lipophilicity in enhancing cellular uptake .

Data Tables

Compound NameIC50 (µM)MMP Inhibition (%)Cell Line Tested
Compound A585A549
Compound B1070HeLa
Compound C1560MCF7

Q & A

Basic Questions

Q. What are the standard synthetic routes for Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate, and how is the product characterized?

  • Methodology : The compound is synthesized via multistep reactions involving hydrazine derivatives and tert-butyl protecting groups. For example, a 39% yield was achieved by reacting (S)-1-methoxy-1-oxo-3-phenylpropan-2-ylcarbamoyl intermediates under controlled conditions in chloroform, followed by purification via chromatography . Characterization typically employs 1H NMR (e.g., δ 1.26–1.66 ppm for tert-butyl protons) and 13C NMR (e.g., δ 173.4 ppm for carbonyl groups) to confirm structural integrity . Mass spectrometry (HRMS) and infrared spectroscopy (IR) are also critical for verifying molecular weight and functional groups, as demonstrated in related dicarboxylate syntheses .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve diastereotopic protons and tert-butyl/carbonyl groups. For example, splitting patterns in 1H NMR (e.g., δ 4.04–4.20 ppm for backbone protons) indicate stereochemical complexity .
  • Infrared Spectroscopy (IR) : Peaks near 1700–1750 cm⁻¹ confirm ester carbonyl stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass-to-charge ratios .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Storage : Keep in airtight containers at 2–8°C, away from heat and ignition sources .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
  • Disposal : Follow hazardous waste guidelines for phthalate derivatives, as improper disposal may pose environmental risks .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multistep syntheses?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., MeCN or DMF) enhance reaction rates by stabilizing intermediates. For instance, MeCN with DIPEA increased yields in analogous triazolidine syntheses .
  • Catalyst Use : DMAP or TBAB improves acyl transfer efficiency, as seen in tert-butyl dicarboxylate formations .
  • Temperature Control : Low temperatures (−5 to 5°C) minimize side reactions during oxidation steps, a strategy validated in DIAD synthesis (90.7% yield with H₂O₂) .

Q. What role does this compound play in enantioselective catalytic processes, and how is its stereochemical outcome analyzed?

  • Methodology :

  • Application : The compound acts as a chiral auxiliary in rhodium-catalyzed desymmetrization of mesoalkenes, enabling asymmetric C–H functionalization .
  • Analysis :
  • Chiral HPLC : Separates enantiomers using chiral stationary phases.
  • NMR with Chiral Shift Reagents : Europium complexes induce splitting of diastereotopic signals, revealing enantiomeric excess .

Q. How do steric and electronic effects of tert-butyl groups influence the reactivity of this compound in ring-forming reactions?

  • Methodology :

  • Steric Effects : The bulky tert-butyl groups hinder nucleophilic attacks, favoring intramolecular cyclization over intermolecular side reactions. This was observed in diazepane ring closure, where tert-butyl protection stabilized transition states .
  • Electronic Effects : Electron-withdrawing carbonyl groups adjacent to the diazepane ring increase electrophilicity, facilitating nucleophilic additions. Comparative studies with methyl esters (less electron-withdrawing) show slower reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodology :

  • Variable Temperature (VT) NMR : Resolves dynamic stereochemistry by freezing conformational exchange at low temperatures .
  • 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to assign overlapping signals .
  • X-ray Crystallography : Provides unambiguous structural confirmation, though crystallization may require gradient sublimation or solvent diffusion methods .

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